molecular formula C42H60O16 B608570 Licoricesaponin E2 CAS No. 119417-96-8

Licoricesaponin E2

Cat. No. B608570
M. Wt: 820.92
InChI Key: ACCYCJOHUMRMMV-FGXYKJOTSA-N
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Description

Licoricesaponin E2, also known as compound 5, is a triterpene saponin that can be found in Glycyrrhiza inflata . It is a part of the Terpenoids Triterpenes class . The CAS number of Licoricesaponin E2 is 119417-96-8 .


Molecular Structure Analysis

The molecular formula of Licoricesaponin E2 is C42H60O16 . It has an average mass of 820.916 Da and a monoisotopic mass of 820.388123 Da .


Physical And Chemical Properties Analysis

Licoricesaponin E2 has a molecular weight of 820.92 . More detailed physical and chemical properties are not provided in the retrieved papers.

Scientific Research Applications

  • Phytochemical Composition and Pharmacological Properties : Licorice contains a variety of phytochemicals such as terpenoids, saponins, flavonoids, polyamines, and polysaccharides. These compounds contribute to licorice's medicinal use, offering anti-inflammatory, anticancer, and antiviral activities (Farag, Porzel, & Wessjohann, 2012).

  • Effects on Drug Metabolism and Herbal Interactions : Key constituents in licorice, including Licoricesaponin E2, can affect the activities of several cytochrome P450 enzymes, which are important in drug metabolism. This indicates the potential for herb-drug interactions when licorice is used in combination with other medications (Qiao et al., 2013).

  • Anti-inflammatory and Antiviral Effects : Licorice and its compounds, such as glycyrrhizin, exhibit significant anti-inflammatory and antiviral effects. These effects are attributed to the induction of cytokines and chemokines, along with the inhibition of viral replication (Shamsa et al., 2010).

  • Anticancer Properties : Various compounds isolated from licorice, including Licoricesaponin E2, have demonstrated anticancer properties. They act by inhibiting cell proliferation, inducing apoptosis, and affecting other cellular mechanisms related to cancer progression (Tang et al., 2015).

  • Cardioprotective and Neuroprotective Effects : Licorice and its bioactive components offer cardioprotective and neuroprotective effects. These properties are important for the potential treatment of cardiovascular and neurological disorders (Hosseinzadeh & Nassiri-Asl, 2015).

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-6-carboxy-2-[[(1R,2R,5S,6R,9R,11S,14S,15R,19S,21R)-2,5,6,10,10,14,21-heptamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-11-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H60O16/c1-37(2)20-8-11-42(7)31(19(43)14-17-18-15-38(3)16-22(55-36(38)53)39(18,4)12-13-41(17,42)6)40(20,5)10-9-21(37)54-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h14,18,20-31,34-35,44-48H,8-13,15-16H2,1-7H3,(H,49,50)(H,51,52)/t18-,20-,21-,22+,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39+,40-,41+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCYCJOHUMRMMV-NHJGESHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC8(CC7OC8=O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C)C)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H60O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licoricesaponin E2

CAS RN

119417-96-8
Record name Licoricesaponin E2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119417968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LICORICESAPONIN E2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP0AR0WUZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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